(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
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Overview
Description
(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride typically involves the cyclization of amido-nitriles to form the imidazole ring. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse reaction conditions . Green chemistry approaches, such as the use of water as a solvent and ionic liquid-promoted techniques, are also employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and cytotoxic activities, making it useful in biological studies.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of (5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Another benzimidazole derivative with similar biological activities.
(2Z)-2-((1H-benzo[d]imidazol-2-yl)diazenyl)-3-amino-3-(piperidin-1-yl)acrylonitrile: A compound with comparable chemical properties and applications.
Uniqueness
(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(5-amino-1-butylbenzimidazol-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16;;/h4-5,7,16H,2-3,6,8,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMBLNIZSYEWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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